2-Fluoro-5-iodobenzylamine
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Overview
Description
2-Fluoro-5-iodobenzylamine is an organic compound with the molecular formula C7H7FIN It is a derivative of benzylamine, where the benzene ring is substituted with both fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzylamine typically involves the halogenation of benzylamine derivatives. One common method includes the following steps:
Halogenation: Starting with benzylamine, the compound undergoes halogenation to introduce the fluorine and iodine atoms at the desired positions on the benzene ring.
Reaction Conditions: The halogenation reactions are usually carried out under controlled conditions using appropriate halogenating agents such as N-iodosuccinimide for iodination and Selectfluor for fluorination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is also a suitable candidate for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-iodobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodobenzylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence its binding affinity and reactivity, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
2-Fluoro-5-iodobenzaldehyde: A related compound with an aldehyde functional group instead of an amine.
2-Fluoro-5-iodobenzoic acid: Another similar compound with a carboxylic acid functional group.
2-Fluoro-5-iodobenzoyl chloride: A derivative with a benzoyl chloride functional group.
Uniqueness: 2-Fluoro-5-iodobenzylamine is unique due to its specific substitution pattern and the presence of both fluorine and iodine atoms. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7FIN |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
(2-fluoro-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 |
InChI Key |
CBVLPPDEQWTZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CN)F |
Origin of Product |
United States |
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